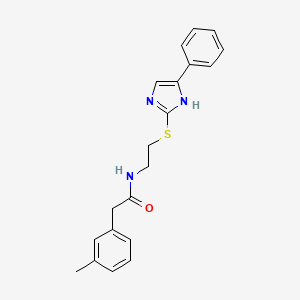
(4-((3,5-ジメチルイソキサゾール-4-イル)メチル)ピペラジン-1-イル)(キノキサリン-2-イル)メタノン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
BenchChem offers high-quality (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者らは、この化合物が抗がん剤としての可能性を調査してきました。 腫瘍の増殖と転移に関与する特定の経路を阻害する可能性があります . さまざまな癌の種類に対するその作用機序と有効性を理解するためには、さらなる研究が必要です。
- この化合物は、エピジェネティック調節因子、特にブロモドメイン含有タンパク質4(BRD4)に対する効果について評価されています。 BRD4阻害剤は、癌療法に有望であることが示されています . 遺伝子発現とクロマチンリモデリングへの影響を調査することは、貴重な洞察を提供する可能性があります。
- いくつかの研究では、この化合物が神経保護特性を示すことが示唆されています。 神経細胞の酸化ストレスと炎症を軽減する可能性があります . 研究者らは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療におけるその可能性を探求しています。
- 予備的なデータは、この化合物が抗菌活性を持つことを示しています。 これは、新規抗生物質または抗真菌剤の開発のための候補となる可能性があります . その作用機序と活性のスペクトルに関する調査が進行中です。
- インビトロ研究では、この化合物が炎症性経路を調節する能力が強調されています。 これは、炎症性サイトカインと酵素を阻害する可能性があります . その抗炎症の可能性を確認するためには、臨床試験が必要です。
- 密度汎関数理論(DFT)などの計算アプローチを使用して、化合物の構造を最適化し、その特性を予測してきました . 研究者は、そのような洞察を使用して、薬物動態とバイオアベイラビリティが向上した誘導体を設計します。
抗がん特性
エピジェネティック調節
神経保護と神経変性疾患
抗菌活性
抗炎症効果
創薬と最適化
作用機序
Target of Action
A similar compound,(4-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}quinazolin-2-yl)methanol, is known to act as an agonist that selectively binds to and activates mucosal-associated invariant T cells (MAIT cells) .
Mode of Action
Based on its structural similarity to the aforementioned compound, it might interact with its targets in a similar manner .
Result of Action
One study hypothesized that a similar compound might interact with targets other than brd4, potentially interfering with cellular dna damage repair mechanisms .
特性
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-quinoxalin-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2.ClH/c1-13-15(14(2)26-22-13)12-23-7-9-24(10-8-23)19(25)18-11-20-16-5-3-4-6-17(16)21-18;/h3-6,11H,7-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMCPWNASOPPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
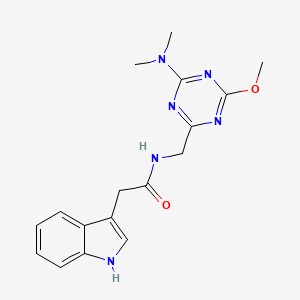
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2480756.png)
![2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B2480757.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2480761.png)

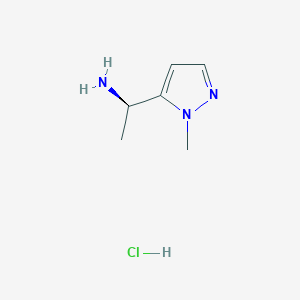
![3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2480764.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2480766.png)
![N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2480768.png)
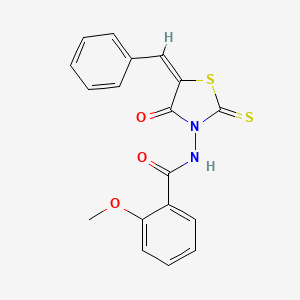
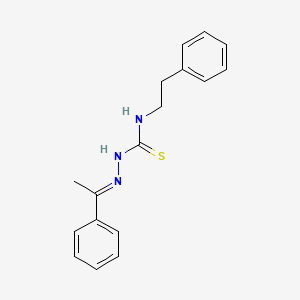
![7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2480774.png)
